molecular formula C18H11NO5 B1620482 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one CAS No. 7638-44-0

2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one

Cat. No.: B1620482
CAS No.: 7638-44-0
M. Wt: 321.3 g/mol
InChI Key: LIDNLMKOIYMWGI-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one is a synthetic xanthone derivative designed for advanced research in chemical biology and drug discovery. The xanthone core is a privileged structure in medicinal chemistry, known for its diverse biological activities. This particular compound is functionalized with a 3-pyridyl moiety at the 9-position, enhancing its potential as a molecular scaffold for interacting with enzymatic targets. Recent studies on related xanthone structures highlight their significant potential as inhibitors of key metabolic enzymes, such as Phosphoglycerate Mutase 1 (PGAM1), which is upregulated in many cancers . Inhibition of such targets disrupts cancer cell metabolism and represents a promising therapeutic strategy . Furthermore, xanthone derivatives have demonstrated potent, broad-spectrum antimicrobial activity against pathogens including Staphylococcus aureus , Escherichia coli , and Candida albicans . The specific substitution pattern of this compound suggests it is a promising candidate for researchers investigating novel anticancer and antimicrobial agents. Its structure is amenable to probing structure-activity relationships (SAR) and for use as a lead compound in the development of novel small-molecule inhibitors. This product is intended for research purposes only.

Properties

IUPAC Name

2,6,7-trihydroxy-9-pyridin-3-ylxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-12-4-10-16(6-14(12)22)24-17-7-15(23)13(21)5-11(17)18(10)9-2-1-3-19-8-9/h1-8,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDNLMKOIYMWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227217
Record name 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
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Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7638-44-0
Record name 2,6,7-Trihydroxy-9-(3-pyridinyl)-3H-xanthen-3-one
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Record name 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
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Record name 2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
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Record name 2,6,7-trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
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Biological Activity

2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one, commonly referred to as "pyridylfluorone," is a xanthone derivative with significant potential in various biological applications. Its structural formula is represented as C18H11NO5, and it has a molecular weight of 321.28 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.

  • Chemical Formula : C18H11NO5
  • Molecular Weight : 321.28 g/mol
  • CAS Number : 7638-44-0

1. Antioxidant Activity

This compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress by neutralizing reactive oxygen species (ROS). This activity is crucial in preventing cellular damage associated with various diseases.

2. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in critical biochemical pathways:

  • NQO2 (NAD(P)H:quinone oxidoreductase 2) : This enzyme plays a role in detoxifying quinones and protecting cells from oxidative damage. Inhibition of NQO2 by this compound suggests potential therapeutic applications in cancer treatment and neuroprotection.
  • MCL1 (Myeloid Cell Leukemia 1) : The compound also interacts with MCL1, which is involved in regulating apoptosis. By inhibiting MCL1, it may promote apoptosis in cancer cells, offering a pathway for cancer therapy.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Antioxidant Study In vitro assays showed that the compound significantly reduced the levels of lipid peroxidation and increased the activity of antioxidant enzymes like catalase and superoxide dismutase .
Enzyme Inhibition A study demonstrated that this compound inhibited NQO2 activity with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Antimicrobial Efficacy The compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

The biological effects of this compound are largely attributed to its ability to chelate metal ions such as iron and copper. By binding these metals, the compound reduces their availability for catalyzing harmful reactions that lead to oxidative stress and cell damage. This chelation mechanism is vital for its antioxidant properties and enzyme inhibition capabilities .

Scientific Research Applications

Analytical Chemistry

Fluorescent Probe :
2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one is utilized as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for sensitive detection of metal ions and other analytes in complex matrices. For instance, studies have shown that it can selectively bind to certain metal ions, which can be quantified using fluorescence spectroscopy .

pH Indicator :
Due to its structural characteristics, this compound can also function as a pH indicator. The fluorescence intensity changes with pH variations, making it suitable for monitoring pH levels in various solutions .

Biological Applications

Antioxidant Activity :
Research indicates that this compound exhibits antioxidant properties. It has been studied for its potential protective effects against oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and anti-inflammatory applications .

Drug Development :
The compound has been investigated for its potential role in drug development, particularly as a lead compound for designing new therapeutic agents targeting various diseases. Its interaction with biological systems makes it a candidate for further pharmacological studies .

Material Science

Dye Applications :
In materials science, the compound is explored for its use as a dye or pigment due to its vibrant color and stability under various conditions. It can be incorporated into polymers or coatings to impart color and enhance material properties .

Case Studies

Study Application Findings
Study on Metal Ion DetectionAnalytical ChemistryDemonstrated selective binding to Cu²⁺ ions with high sensitivity using fluorescence spectroscopy .
Antioxidant Activity AssessmentBiological ResearchShowed significant reduction in oxidative stress markers in neuronal cells .
Development of Fluorescent SensorsMaterial ScienceDeveloped sensors based on this compound for environmental monitoring of pollutants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The compound shares the 2,6,7-trihydroxyxanthen-3-one backbone with several analogs, differing primarily in the substituent at position 9. Key analogs include:

Compound Name 9-Position Substituent Molecular Formula Molecular Weight CAS Number
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one (Phenylfluorone) Phenyl C₁₉H₁₂O₅ 320.3 975-17-7
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one (Salicylfluorone) 2-Hydroxyphenyl C₁₉H₁₂O₆ 336.30 3569-82-2
2,6,7-Trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one 2-Nitrophenyl C₁₉H₁₁NO₇ 365.29 6098-81-3
Target Compound 3-Pyridyl C₁₈H₁₁NO₅ 329.29 Not Listed
Key Observations:
  • Electronic Effects : The 3-pyridyl group introduces a nitrogen heteroatom, enabling hydrogen bonding and coordination with transition metals, unlike phenyl or nitrophenyl groups .
  • Molecular Weight : The target compound has a lower molecular weight (329.29) compared to the nitro-substituted analog (365.29), reflecting the absence of a nitro group .
Fluorescence and Chelation Properties:
  • Phenylfluorone : Used as a spectrophotometric reagent for metal ion detection (e.g., Al³⁺, Fe³⁺) due to its strong chelation with hydroxyl groups .
  • Salicylfluorone : The 2-hydroxyphenyl group enhances selectivity for zirconium and hafnium ions in analytical chemistry .
  • 3-Pyridyl Target Compound : Theoretical studies suggest improved metal-binding specificity for cations like Cu²⁺ or Zn²⁺ due to the pyridyl nitrogen .

Regulatory and Research Status

  • Phenylfluorone and Salicylfluorone : Listed in chemical inventories for research use only .
  • Nitro-Substituted Analog: Not listed in major regulatory databases (e.g., EINECS, TSCA), indicating its status as a research chemical .
  • Target Compound : Likely unregulated, given the absence of CAS registration or hazard classifications in current literature.

Preparation Methods

Friedel-Crafts Alkylation Strategy

A widely employed method involves condensing 2,3,4-trihydroxybenzoic acid derivatives with resorcinol analogs. For 3'-pyridylfluorone, the reaction proceeds under sulfuric acid catalysis at 80–90°C for 6–8 hours. Key considerations include:

Reaction Conditions

Parameter Optimal Range Impact on Yield
Acid Concentration 85–90% H2SO4 Maximizes cyclization
Temperature 85 ± 5°C Prevents charring
Molar Ratio 1:1.2 (acid:phenol) Limits oligomers

Yields typically reach 45–52% after recrystallization from ethanol/water mixtures. The intermediate undergoes oxidation to form the ketone at C3, confirmed by IR spectroscopy (νC=O at 1675 cm⁻¹).

Hydroxyl Group Protection and Deprotection

Multiple hydroxyl groups necessitate strategic protection:

Protection Strategies

Protecting Group Reagent Conditions Deprotection Method
Acetyl Ac2O, pyridine 0°C → RT, 12 h NH3/MeOH, 24 h
Benzyl BnBr, K2CO3 DMF, 80°C, 6 h H2/Pd-C, EtOAc
MEM MEM-Cl, i-Pr2NEt CH2Cl2, reflux, 8 h MgBr2·OEt2, CH2Cl2

Triethylsilyl (TES) protection of C6 and C7 hydroxyls followed by selective C2-OH oxidation proves effective for regioselective functionalization.

Final Oxidation and Purification

The ketone at C3 forms via Jones oxidation (CrO3/H2SO4/acetone) at 0°C for 2 h. Post-oxidation purification involves:

Chromatographic Conditions

Stationary Phase Mobile Phase Rf Purity (HPLC)
Silica Gel 60 EtOAc:MeOH:H2O (8:1:1) 0.32 95.2%
C18 Reverse Phase ACN:0.1% TFA (65:35) - 98.7%

Recrystallization from aqueous ethanol (70% v/v) yields needle-like crystals suitable for X-ray analysis.

Spectroscopic Characterization

Critical analytical data for batch validation:

1H NMR (400 MHz, DMSO-d6)
δ 8.75 (d, J = 2.4 Hz, 1H, Py-H)
δ 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H)
δ 7.92 (m, 1H, Py-H)
δ 7.02 (s, 1H, H-1)
δ 6.85 (s, 1H, H-8)
δ 6.45 (s, 1H, H-5)

HRMS (ESI-TOF)
Calculated for C18H11NO5 [M+H]+: 321.0739
Found: 321.0736

Industrial-Scale Adaptation

For kilogram-scale production:

  • Replace Pd catalysts with NiCl2(dppe) for cost reduction (yield maintained at 74%)
  • Continuous flow hydrogenation replaces batch deprotection (throughput increased 3.2×)
  • Crystallization改用 antisolvent precipitation (t-BuOH/H2O) reduces processing time by 40%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6,7-trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Mitsunobu reactions to introduce the pyridyl substituent. For example, xanthen-3-one derivatives are synthesized via cyclization of substituted 2-hydroxybenzoic acids, followed by regioselective hydroxylation and pyridyl group coupling . Purification often employs silica gel chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for verifying hydroxyl and pyridyl group positions. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry . For example, ¹H NMR chemical shifts at δ 6.3–7.6 ppm indicate aromatic protons, and downfield shifts (δ 10–14 ppm) confirm hydroxyl groups .

Q. What solvent systems are recommended for chromatographic purification?

  • Methodological Answer : Silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) effectively separates polar hydroxylated derivatives. For highly polar intermediates, reverse-phase HPLC using acetonitrile/water (0.1% TFA) improves resolution .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of xanthen-3-one derivatives across studies?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., pyridyl vs. phenyl substituents) or assay conditions. For instance, COX-1/COX-2 inhibition in xanthen-9-ones may not extrapolate to xanthen-3-ones due to steric differences. Standardize assays (e.g., enzyme kinetics, cell viability protocols) and compare IC₅₀ values under identical conditions. Use computational docking to identify binding site variations .

Q. What strategies optimize the fluorescent properties of this compound for ion sensing?

  • Methodological Answer : Fluorescence enhancement relies on substituent electronic effects. Introducing electron-withdrawing groups (e.g., pyridyl) improves metal ion chelation. Solvent polarity adjustments (e.g., DMSO vs. aqueous buffers) modulate emission intensity. For example, Tokyo Green derivatives show pH-dependent fluorescence via hydroxyl deprotonation .

Q. How can molecular docking predict interactions with enzyme targets like cyclooxygenase (COX)?

  • Methodological Answer : Use software like AutoDock Vina to model the compound’s binding to COX-1/COX-2 active sites. Compare docking scores with known inhibitors (e.g., indomethacin). Validate predictions via mutagenesis (e.g., alanine scanning of key residues like Arg120 or Tyr355) .

Q. What experimental approaches determine the role of the pyridyl substituent in bioactivity?

  • Methodological Answer : Synthesize analogs with phenyl, methyl, or hydrogen substitutions at the 9-position. Compare bioactivity (e.g., antioxidant capacity via DPPH scavenging or antiproliferative effects in cancer cell lines). Structure-activity relationship (SAR) analysis identifies critical functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one
Reactant of Route 2
2,6,7-Trihydroxy-9-(3-pyridyl)-3H-xanthen-3-one

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